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molecular formula C18H16ClNO4S B8611885 2-[3-(4-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-29-6

2-[3-(4-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No. B8611885
M. Wt: 377.8 g/mol
InChI Key: SFZUWPLSLIVZMS-UHFFFAOYSA-N
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Patent
US07723373B2

Procedure details

The product of step (c) was dissolved in ethanol (10 ml) and 10% NaOH (aq) (10 ml) was added and stirred for 1 h. The reaction mixture was then acidified with HCl (aq), and extracted with EtOAc. Purification by solid phase extraction using NH2 sorbent (2 g), eluting with acetonitrile followed by 10% acetic acid/acetonitrile, gave the title compound (0.301 g).
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:27])[CH2:5][N:6]1[C:14]2[C:9](=[CH:10][C:11]([CH3:15])=[CH:12][CH:13]=2)[C:8]([S:16]([C:19]2[CH:24]=[CH:23][C:22]([Cl:25])=[CH:21][CH:20]=2)(=[O:18])=[O:17])=[C:7]1[CH3:26])C.[OH-].[Na+].Cl>C(O)C>[Cl:25][C:22]1[CH:21]=[CH:20][C:19]([S:16]([C:8]2[C:9]3[C:14](=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=3)[N:6]([CH2:5][C:4]([OH:27])=[O:3])[C:7]=2[CH3:26])(=[O:18])=[O:17])=[CH:24][CH:23]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CN1C(=C(C2=CC(=CC=C12)C)S(=O)(=O)C1=CC=C(C=C1)Cl)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
Purification
EXTRACTION
Type
EXTRACTION
Details
by solid phase extraction
WASH
Type
WASH
Details
eluting with acetonitrile

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=C(N(C2=CC=C(C=C12)C)CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.301 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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